molecular formula C15H12N2O5 B5685975 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide CAS No. 5681-10-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide

Cat. No. B5685975
CAS RN: 5681-10-7
M. Wt: 300.27 g/mol
InChI Key: FMDJDYPHUALRGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide” are not available, similar compounds have been synthesized through various methods. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been used to yield related compounds .

Scientific Research Applications

Antibacterial Activity

DBM and its derivatives have demonstrated potent antibacterial properties. Researchers synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, including DBM, which exhibited antibacterial potential . These compounds could serve as promising candidates for combating bacterial infections.

Enzyme Inhibition

DBM derivatives were also evaluated for their inhibitory activity against lipoxygenase enzymes. Lipoxygenases play a crucial role in inflammation and other physiological processes. By inhibiting these enzymes, DBM compounds may have therapeutic implications in various diseases .

Biofilm Inhibition

The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in DBM contributes to its biofilm inhibition properties. Biofilms are implicated in chronic infections and antibiotic resistance. DBM’s ability to disrupt biofilm formation could be valuable in clinical settings .

Anticancer Potential

Some sulfonamide derivatives, including DBM, exhibit anticancer properties. They disrupt the cell cycle, particularly in the G1 phase, and act as inhibitors of histone deacetylase (HDAC). By halting tumor cell growth, these compounds hold promise in cancer therapy .

Carbonic Anhydrase Inhibition

DBM derivatives may inhibit carbonic anhydrase, an enzyme associated with physiological disorders such as epilepsy and osteoporosis. By coordinating with the Zn^2+ cation of carbonic anhydrase, DBM compounds reduce HCO3^- output, affecting disease progression .

Organic Synthesis Applications

Beyond their medicinal roles, sulfonamides like DBM find use in organic synthesis reactions. The sulfonamide fragment serves as a protected amine group, facilitating reactions where such a group is required .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c18-15(10-1-4-12(5-2-10)17(19)20)16-11-3-6-13-14(9-11)22-8-7-21-13/h1-6,9H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDJDYPHUALRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972251
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide

CAS RN

5681-10-7
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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